![molecular formula C8H18N4 B156034 (4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine CAS No. 133859-65-1](/img/structure/B156034.png)
(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine
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Overview
Description
(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine is a complex organic compound characterized by its unique structure and stereochemistry. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the resulting chemical properties. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule for research and development in various fields.
Properties
CAS No. |
133859-65-1 |
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Molecular Formula |
C8H18N4 |
Molecular Weight |
170.26 g/mol |
IUPAC Name |
(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine |
InChI |
InChI=1S/C8H18N4/c1-11-5-3-10-8-7(11)9-4-6-12(8)2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
JEHKIJFTWLWGDO-HTQZYQBOSA-N |
SMILES |
CN1CCNC2C1NCCN2C |
Isomeric SMILES |
CN1CCN[C@H]2[C@@H]1NCCN2C |
Canonical SMILES |
CN1CCNC2C1NCCN2C |
Origin of Product |
United States |
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